molecular formula C11H13F3O B13698484 Meta-trifluoromethylphenyl tert-butyl ether CAS No. 16222-43-8

Meta-trifluoromethylphenyl tert-butyl ether

Cat. No.: B13698484
CAS No.: 16222-43-8
M. Wt: 218.21 g/mol
InChI Key: NJIACBGKUBWJIF-UHFFFAOYSA-N
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Description

1-(tert-butoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxy)-3-(trifluoromethyl)benzene typically involves the introduction of the tert-butoxy group and the trifluoromethyl group onto the benzene ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl alcohol and trifluoromethylbenzene are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of 1-(tert-butoxy)-3-(trifluoromethyl)benzene may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(tert-butoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the trifluoromethyl group can enhance its lipophilicity and electron-withdrawing properties. These characteristics make the compound a valuable tool in various chemical transformations and applications .

Comparison with Similar Compounds

  • 1-(tert-butoxy)-4-(trifluoromethyl)benzene
  • 1-(tert-butoxy)-2-(trifluoromethyl)benzene
  • 1-(tert-butoxy)-3-(difluoromethyl)benzene

Uniqueness: 1-(tert-butoxy)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the tert-butoxy and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs .

Properties

CAS No.

16222-43-8

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3

InChI Key

NJIACBGKUBWJIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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